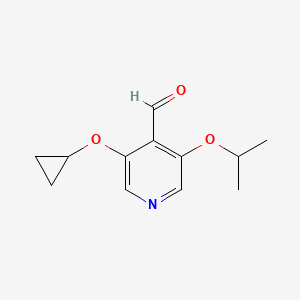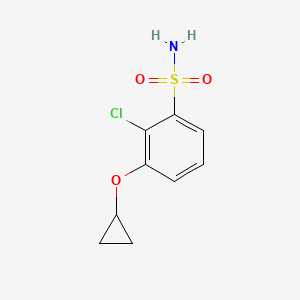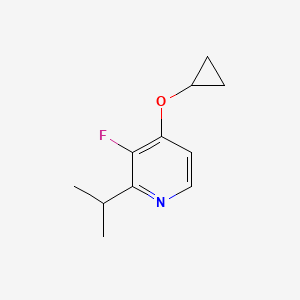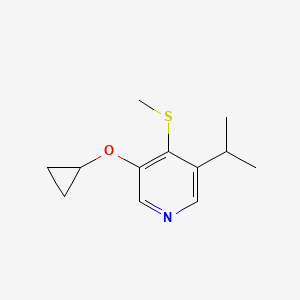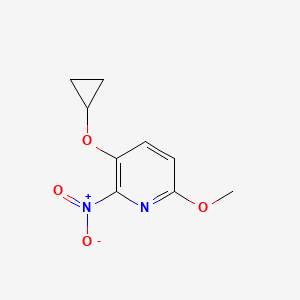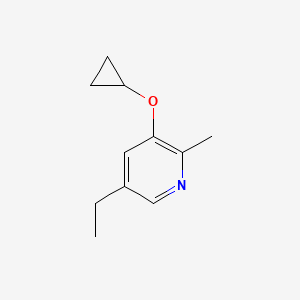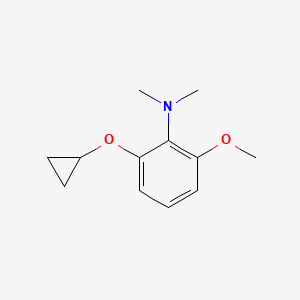
2-Cyclopropoxy-6-methoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-6-methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C12H17NO2 and a molar mass of 207.271 g/mol . This compound is a derivative of aniline, featuring a cyclopropoxy group and a methoxy group attached to the benzene ring, along with a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-methoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
In this case, the aniline derivative would be substituted with cyclopropoxy and methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other aniline derivatives. The process involves the use of dimethyl ether as the methylating agent, which reacts with the aniline derivative in the presence of an acid catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-6-methoxy-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-6-methoxy-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-6-methoxy-N,N-dimethylaniline involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modify its structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with a dimethylamino group attached to the benzene ring.
2,6-Dimethylaniline: An aromatic primary amine substituted with two methyl groups at the 2- and 6-positions on the benzene ring.
4-Methoxy-N,N-dimethylaniline: A derivative with a methoxy group at the 4-position and a dimethylamino group attached to the benzene ring.
Uniqueness
2-Cyclopropoxy-6-methoxy-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring, along with the dimethylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-cyclopropyloxy-6-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C12H17NO2/c1-13(2)12-10(14-3)5-4-6-11(12)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
DKKYLHRPBWRBDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC=C1OC2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


